2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Overview
Description
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid is a useful research compound. Its molecular formula is C23H35N5O8 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are metal ions . This compound is a bifunctional chelating agent (BCA) that binds strongly with radio-metals like Indium-111, Gallium-67, Yttrium-90, and Samarium-153 . These metal ions are often attached to antibodies for medical applications such as radioimmunotherapy, tumor imaging, or immunoscintigraphy .
Mode of Action
The compound interacts with its targets (metal ions) by forming highly stable complexes under physiological conditions . This stability is crucial as it prevents significant release of metals, thereby ensuring the effectiveness of the medical applications .
Pharmacokinetics
The stability of the compound under physiological conditions suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific application. For instance, in radioimmunotherapy, the compound helps deliver radio-metals to cancer cells, enabling targeted radiation therapy . In imaging applications, the compound can help enhance the contrast of images .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH and temperature of the physiological environment can affect the stability of the compound and its complexes with metal ions . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the compound’s ability to bind with its target metal ions.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, influencing their function and behavior
Cellular Effects
The cellular effects of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are diverse and depend on the specific cellular context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451972 | |
Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181065-46-3 | |
Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.